{[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine
Description
The compound {[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine is a pyrazole-derived amine featuring a cyclohexylmethyl substituent at the 1-position of the pyrazole ring and a methylamine group at the 4-position methyl group.
Properties
IUPAC Name |
1-[1-(cyclohexylmethyl)pyrazol-4-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-13-7-12-8-14-15(10-12)9-11-5-3-2-4-6-11/h8,10-11,13H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIVGABOXZZOBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1)CC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine typically involves the reaction of cyclohexylmethyl bromide with 1H-pyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with methylamine to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles like halides or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, room temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low to moderate temperatures.
Substitution: Halides, thiols; conditionspolar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antifungal, antibacterial, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of {[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Key Observations :
- Aryl vs. Alkyl Substituents : Aryl groups (e.g., 3-methylphenyl) may confer π-π stacking interactions in target binding, whereas alkyl groups (e.g., cyclohexylmethyl) prioritize lipophilicity .
Physicochemical Properties
Solubility and LogP
- Target Compound : Predicted LogP ~3.5 (cyclohexylmethyl contributes +2.1 vs. methyl). Likely low aqueous solubility, requiring formulation with co-solvents .
- Cyclopropylmethyl Analog : LogP ~2.1, marginally better solubility due to reduced hydrophobicity .
- Ethyl Derivative : LogP ~1.5, highest solubility in this series .
Thermal Stability
Kinase Inhibition Potential
- Pyrazole amines with methylamine groups (e.g., 5-Chloro-4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine) show CDK2 inhibition (IC₅₀ = 0.8 nM) .
- Target Compound : The cyclohexylmethyl group may enhance binding to hydrophobic kinase pockets, though steric bulk could reduce affinity compared to smaller analogs.
Central Nervous System (CNS) Penetration
- Compounds like {[1-(4-methylpiperazin-1-yl)cyclohexyl]amino} derivatives () demonstrate CNS activity due to amine basicity and moderate LogP .
- Target Compound : Higher LogP may limit blood-brain barrier penetration unless actively transported.
Biological Activity
The compound {[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Structure:
The compound features a pyrazole ring substituted with a cyclohexylmethyl group and a methylamine moiety. This unique configuration contributes to its diverse biological activities.
Table 1: Structural Characteristics of Related Compounds
| Compound Name | Structural Features |
|---|---|
| 1-(Cyclohexylmethyl)-1H-pyrazole-4-carboxylic acid | Contains a carboxylic acid group |
| 1-(Cyclohexylmethyl)-1H-pyrazole-4-carboxamide | Features an amide functional group |
| 1-(Cyclohexylmethyl)-1H-pyrazole-4-thiol | Contains a thiol group |
Antimicrobial Properties
Research indicates that This compound exhibits significant antifungal , antibacterial , and antiviral properties. Studies have shown that it interacts with specific enzymes and proteins, suggesting mechanisms that could lead to therapeutic applications for infections and inflammatory conditions .
The compound's interaction with biological targets involves:
- Hydrogen bonding
- Hydrophobic interactions
- Van der Waals forces
These interactions are crucial for inhibiting or activating the functions of various enzymes and proteins, which can enhance its pharmacokinetic profile and therapeutic potential .
Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of the compound against various Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results demonstrated varied antibacterial activities, indicating its potential as a therapeutic agent against bacterial infections .
Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of the compound, revealing promising results in inhibiting fungal growth. The study highlighted its potential use in treating fungal infections, particularly in immunocompromised patients .
Pharmacological Applications
Given its diverse biological activities, This compound is being explored for various pharmacological applications:
- Infectious Diseases: Potential treatment for bacterial and fungal infections.
- Inflammatory Conditions: May serve as an anti-inflammatory agent.
- Antiviral Applications: Investigated for efficacy against viral pathogens.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
